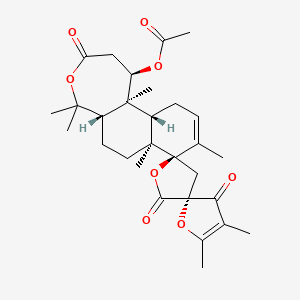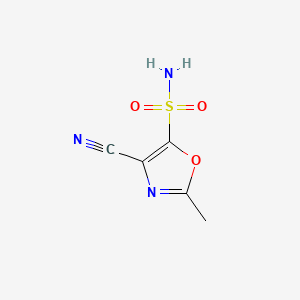
DBD-CO-Hz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBD-CO-Hz is a chemical compound with the molecular formula C11H16N6O4S . It is also known as 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole .
Physical And Chemical Properties Analysis
DBD-CO-Hz is a light yellow to brown powder or crystal . The melting point ranges from 165.0 to 167.0 °C .
Wissenschaftliche Forschungsanwendungen
Dielectric Barrier Discharge (DBD) plasmas are low-temperature gas discharges that have gained significant attention due to their diverse applications in various technological fields. These plasmas operate at atmospheric pressure and exhibit unique characteristics. Let’s explore some of the exciting applications of DBD-CO-Hz:
Ozone Generation: DBD-CO-Hz can be harnessed for efficient ozone (O₃) production. By applying an alternating electric field to the gas, O₃ molecules are generated through reactions involving oxygen atoms. Ozone finds applications in water treatment, air purification, and sterilization processes .
Surface Modification: DBD-CO-Hz can modify the surface properties of materials. When the plasma interacts with polymers, it leads to chemical changes, such as cross-linking and functionalization. This surface treatment enhances adhesion, wettability, and other material properties .
Plasma Medicine: In recent years, DBD-CO-Hz has emerged as a powerful tool in plasma medicine. Non-thermal plasma generated by DBD-CO-Hz can be used for wound healing, dental treatment, and skin disease management. The plasma’s antimicrobial properties make it effective for decontaminating surfaces and treating cancer cells .
Gas Purification and Conversion: DBD-CO-Hz plays a crucial role in gas purification. It can break down volatile organic compounds (VOCs) and other pollutants, converting them into harmless byproducts. Additionally, DBD-CO-Hz facilitates active flow control, making it useful in environmental applications .
Seed Germination: Researchers have explored DBD-CO-Hz for enhancing seed germination. The plasma treatment stimulates seed growth, improves seedling vigor, and increases crop yield. This application holds promise for sustainable agriculture .
Plasma Catalysis: DBD-CO-Hz can activate catalysts on surfaces, promoting chemical reactions. Plasma catalysis is used in environmental remediation, fuel cells, and chemical synthesis. It offers energy-efficient pathways for various reactions .
High-Power CO₂ Lasers: While not directly related to DBD-CO-Hz, CO₂ lasers benefit from the understanding of gas discharges. These lasers find applications in cutting, welding, and medical procedures .
Dielectric Barrier Discharge (DBD) Plasmas and Their Applications Special Issue on “Dielectric Barrier Discharges and their Applications” Experimental and numerical study on atmospheric‐pressure air dielectric barrier discharges
Wirkmechanismus
Target of Action
DBD-CO-Hz, also known as 4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole , is primarily used for HPLC labeling . Its primary targets are the compounds that need to be labeled for High-Performance Liquid Chromatography (HPLC) analysis .
Result of Action
The primary result of DBD-CO-Hz’s action is the successful labeling of target compounds for HPLC analysis . This allows for the detection, identification, and quantification of these compounds, facilitating further biochemical or pharmacological analysis.
Eigenschaften
IUPAC Name |
7-[(2-hydrazinyl-2-oxoethyl)-methylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-16(2)22(19,20)8-5-4-7(10-11(8)15-21-14-10)17(3)6-9(18)13-12/h4-5H,6,12H2,1-3H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERXXCKPHMFBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179951-63-4 |
Source


|
| Record name | DBD-CO-Hz [=4-(N,N-Dimethylaminosulfonyl)-7-(N-hydrazinocarbonylmethyl-N-methyl)amino-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)
![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)
![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)
